molecular formula C18H18BrN3O2 B11546122 (3E)-N-(4-bromophenyl)-3-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11546122
M. Wt: 388.3 g/mol
InChI Key: HUQFBTBRRJKAIT-FYJGNVAPSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with butanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
  • N-(4-CHLOROPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
  • N-(4-FLUOROPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE

Uniqueness

(3E)-N-(4-BROMOPHENYL)-3-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C18H18BrN3O2

Molecular Weight

388.3 g/mol

IUPAC Name

N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-4-methylbenzamide

InChI

InChI=1S/C18H18BrN3O2/c1-12-3-5-14(6-4-12)18(24)22-21-13(2)11-17(23)20-16-9-7-15(19)8-10-16/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-13+

InChI Key

HUQFBTBRRJKAIT-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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